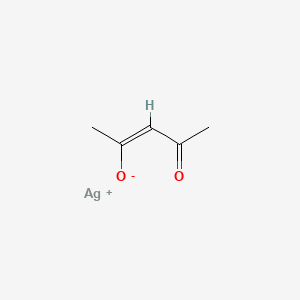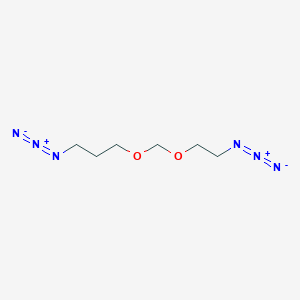
1,8-Diazido-3,5-dioxaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diazido-3,5-dioxaoctane: is a chemical compound with the molecular formula C6H12N6O2 . . This compound is characterized by the presence of two azido groups and an ether linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Diazido-3,5-dioxaoctane can be synthesized through a multi-step process involving the reaction of triethylene glycol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically requires heating and stirring to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1,8-Diazido-3,5-dioxaoctane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and heat.
Cycloaddition: Alkynes, copper(I) catalysts, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
1,8-Diazido-3,5-dioxaoctane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the field of click chemistry.
Biology: Employed in the preparation of bioconjugates for labeling and imaging studies.
Medicine: Utilized in drug delivery systems, such as liposomes and nanoparticles, to enhance the delivery of therapeutic agents.
Mechanism of Action
The mechanism of action of 1,8-Diazido-3,5-dioxaoctane primarily involves its azido groups, which are highly reactive and can participate in various chemical reactions. The azido groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is widely used in click chemistry. Additionally, the azido groups can be reduced to amines, which can further react with other functional groups to form new compounds .
Comparison with Similar Compounds
1,8-Diamino-3,6-dioxaoctane: Contains amino groups instead of azido groups and is used in the synthesis of metal complexes and nanocomposites.
1,2-Bis(2-azidoethoxy)ethane: Another azido compound with similar reactivity but different molecular structure.
Uniqueness: 1,8-Diazido-3,5-dioxaoctane is unique due to its combination of azido groups and ether linkage, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo click chemistry and form stable triazole rings makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
1-azido-3-(2-azidoethoxymethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-2-1-4-13-6-14-5-3-10-12-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOXRMGFYSJLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2Z)-5-{[1,1'-biphenyl]-4-yl}-4-{[(tert-butoxy)carbonyl]amino}-2-methylpent-2-enoate](/img/structure/B8051111.png)

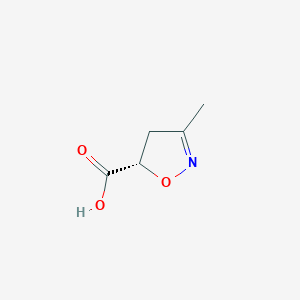


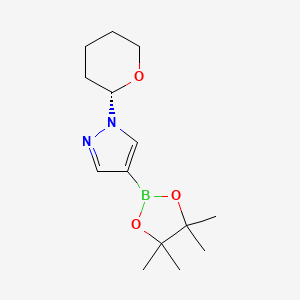


![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)

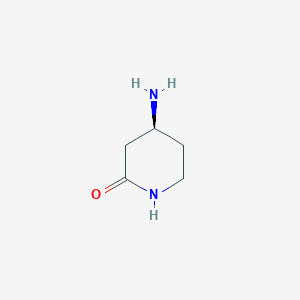
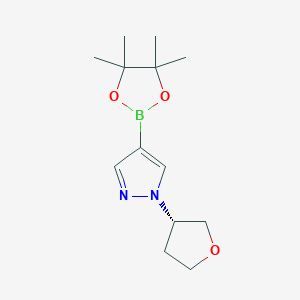
![1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)
